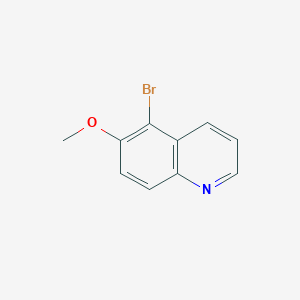

5-Bromo-6-methoxyquinoline

Vue d'ensemble

Description

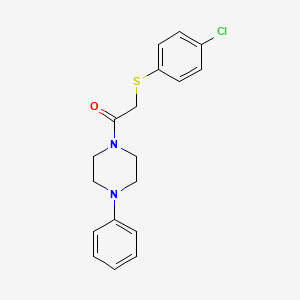

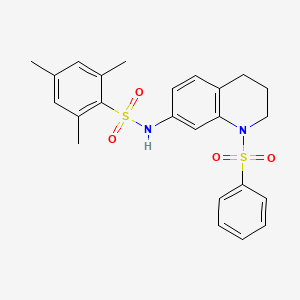

5-Bromo-6-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO . It is an active pharmaceutical intermediate .

Synthesis Analysis

The synthesis of 5-Bromo-6-methoxyquinoline involves the reaction of the compound with BBr3 in DCM. The mixture is stirred for 3 hours and cooled to 0° C. Methanol is then added slowly and the mixture is stirred for 20 minutes.Molecular Structure Analysis

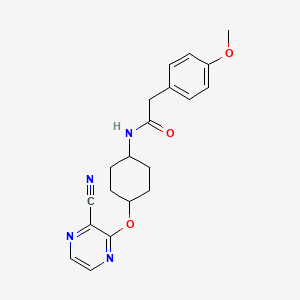

The molecular structure of 5-Bromo-6-methoxyquinoline consists of a benzene ring fused with a pyridine moiety, with a bromine atom at the 5th position and a methoxy group at the 6th position .Chemical Reactions Analysis

5-Bromo-6-methoxyquinoline can undergo various chemical reactions. For instance, it can participate in transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Applications De Recherche Scientifique

Medicinal Chemistry

Quinoline motifs, such as 5-Bromo-6-methoxyquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown significant anticancer activity. They are used in the development of drugs that target cancer cells .

Antioxidant Activity

Quinoline compounds also exhibit antioxidant activity. They can neutralize free radicals and prevent oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anti-Inflammatory Activity

Quinoline derivatives have been found to possess anti-inflammatory properties. They can be used in the treatment of inflammatory diseases .

Antimalarial Activity

Quinoline-based compounds have been used in the treatment of malaria. They can inhibit the growth of Plasmodium parasites, which cause malaria .

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activity .

Antituberculosis Activity

Quinoline compounds have shown activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-6-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJQZIVTHZTBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methoxyquinoline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2548410.png)

![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2548417.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea](/img/structure/B2548427.png)

![6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2548428.png)

![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)